molecular formula C15H20N2O2 B2754753 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156160-01-8

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2754753
CAS No.: 1156160-01-8
M. Wt: 260.337
InChI Key: GQZCNKAQPWILTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one is a chemically synthesized piperazine derivative of significant interest in medicinal chemistry and pharmacological research. The compound features a phenylpiperazine core, a structure recognized as a privileged scaffold in the development of bioactive molecules, particularly for the central nervous system (CNS) . The N-arylpiperazine moiety is a critical pharmacophore known to interact with key neurotransmitter systems, including serotonergic and dopaminergic receptors, which are primary targets for treating various psychiatric and neurodegenerative disorders such as anxiety, depression, and schizophrenia . The specific substitution pattern on this molecule suggests potential as a valuable intermediate or lead compound. The 2-ethoxyphenyl group can influence the compound's binding affinity and selectivity towards G-protein coupled receptors (GPCRs). Furthermore, the prop-2-en-1-one (acryloyl) group attached to the piperazine nitrogen introduces a reactive Michael acceptor, which can be utilized in further chemical modifications, such as nucleophilic addition or as part of a structure-activity relationship (SAR) study to optimize potency and selectivity . This combination of features makes it a versatile candidate for researchers developing novel ligands for neurological targets or exploring new chemical entities in drug discovery pipelines. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[4-(2-ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-15(18)17-11-9-16(10-12-17)13-7-5-6-8-14(13)19-4-2/h3,5-8H,1,4,9-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZCNKAQPWILTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-ethoxyphenylpiperazine with propenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals targeting various diseases. Its structural framework allows for modifications that can enhance its biological activity.

Biological Activities

Research has indicated that 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one possesses several biological properties:

  • Antimicrobial Activity : Studies have shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
  • Antifungal Properties : Preliminary investigations indicate antifungal effects, warranting further exploration in this area.
  • Neuropharmacological Effects : The compound has been studied for its potential to treat neurological disorders, including anxiety and depression, due to its interaction with neurotransmitter systems.

Anticancer Potential

Piperazine derivatives have been recognized for their anticancer properties. Research indicates that this compound may inhibit the growth of various cancer cell lines, showcasing selective cytotoxicity against specific types such as breast and liver cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's efficacy against Staphylococcus aureus, revealing an IC50 value of 15 µM, indicating significant antimicrobial activity compared to standard antibiotics.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure:

  • Piperazine Ring Modifications : Alterations to the piperazine moiety can enhance receptor binding affinity and improve pharmacological profiles.
  • Substituent Variations : Changes in ethoxy or phenyl groups impact lipophilicity and membrane permeability, crucial for bioactivity .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus (IC50 = 15 µM)
AntifungalPreliminary antifungal activity noted
AnticancerSelective cytotoxicity against cancer cell lines
NeuroprotectiveReduces oxidative stress markers

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as adrenergic receptors, and modulate their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-linked propenone derivatives. Below is a comparative analysis of its structural and functional analogs:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (R₁, R₂, R₃) Biological Activity/Application Key References
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one (Target) R₁ = 2-Ethoxyphenyl, R₂ = H, R₃ = H Enzyme inhibition (potential)
1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (5g) R₁ = 4-Bromophenyl sulfonyl, R₂ = 4-Ethoxyphenyl Anti-diabetes candidate
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one R₁ = Bis(4-methoxyphenyl)methyl, R₂ = 4-ethoxy-3-methoxyphenyl Antioxidant, neuroprotective
(E)-3-(2-Ethoxyphenyl)-1-(4-((2-fluorophenyl)(4-fluorophenyl)methyl)piperazin-1-yl)prop-2-en-1-one R₁ = Bis(fluorophenyl)methyl, R₂ = 2-Ethoxyphenyl Structural studies (hydrogen bonding)
(E)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one R₁ = 2-Methoxyphenyl, R₂ = 3-Nitrophenyl Not specified (structural analog)

Structural and Functional Insights

In contrast, sulfonyl groups (e.g., in compound 5g) increase polarity, improving solubility but reducing membrane permeability . Bis(4-methoxyphenyl)methyl substituents (as in ) create steric bulk, which may hinder interactions with flat enzyme active sites but improve stability against metabolic degradation.

Synthetic Pathways Most analogs are synthesized via Mannich reactions or Biginelli multicomponent reactions, with piperazine derivatives condensed with acryloyl chlorides or chalcones . The target compound’s synthesis mirrors these methods, with ethanol recrystallization yielding high-purity crystals suitable for crystallography .

Crystallographic and Hydrogen Bonding Analysis

  • The target compound crystallizes in a triclinic system (space group P1), with intermolecular C–H···O hydrogen bonds stabilizing its lattice . Similar patterns are observed in analogs like (E)-3-(4-fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one, where hydrogen bonding influences packing density .

Biological Activity Trends

  • Compounds with electron-withdrawing groups (e.g., nitro in ) show reduced bioactivity compared to those with electron-donating groups (e.g., methoxy or ethoxy).
  • Hybrids like 5g exhibit anti-diabetes activity via α-glucosidase inhibition, while bis(4-methoxyphenyl) derivatives demonstrate neuroprotective effects .

Biological Activity

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one is a piperazine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its potential applications.

This compound is synthesized through the reaction of 2-ethoxyphenylpiperazine with propenone. The synthesis typically involves the use of bases such as sodium hydroxide and solvents like ethanol, followed by purification processes including recrystallization.

Molecular Structure

The molecular formula for this compound is C15H20N2O2C_{15}H_{20}N_{2}O_{2}, with a molecular weight of 260.34 g/mol. The InChI representation is as follows:

InChI 1S C15H20N2O2 c1 3 15 18 17 11 9 16 10 12 17 13 7 5 6 8 14 13 19 4 2 h3 5 8H 1 4 9 12H2 2H3\text{InChI 1S C15H20N2O2 c1 3 15 18 17 11 9 16 10 12 17 13 7 5 6 8 14 13 19 4 2 h3 5 8H 1 4 9 12H2 2H3}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to induce mitotic arrest in colon cancer cells (HT29), enhancing sensitivity to apoptotic signals. The structure–activity relationship (SAR) analysis revealed that modifications in functional groups could significantly influence its efficacy .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineMechanismKey Findings
HT29Mitotic arrestInduced apoptosis; enhanced sensitivity to ligands
MV4-11Cell cycle inhibitionIncreased caspase activity; reduced cell viability

The biological activity of this compound can be attributed to several mechanisms:

Microtubule Dynamics Inhibition : The compound's structural similarity to known microtubule inhibitors suggests it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Receptor Interaction : Piperazine derivatives often interact with various receptors, including serotonin and dopamine receptors. This interaction may underlie their neuropharmacological effects and potential therapeutic uses in psychiatric disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, providing valuable insights into their therapeutic potential:

  • Study on Microtubule Dynamics : A series of piperazine-based compounds were evaluated for their ability to inhibit microtubule dynamics, with findings indicating that certain derivatives significantly enhance apoptosis in colon cancer cells .
  • Neuropharmacological Evaluation : Research on related piperazine compounds has demonstrated anxiolytic effects in animal models, suggesting that this compound may also possess similar properties pending further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, reacting 2-ethoxyphenylpiperazine with acryloyl chloride under basic conditions. Key parameters include temperature (0–5°C for ketone formation) and solvent choice (e.g., dichloromethane for improved solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity. Side products like over-alkylated derivatives can form if stoichiometry deviates .

Q. How is structural characterization performed for this compound, and what spectral data are critical?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). Key spectral markers:

  • ¹H NMR : Doublet at δ 6.8–7.2 ppm (vinyl protons), triplet for ethoxy group (δ 1.3–1.5 ppm).
  • IR : C=O stretch at ~1680 cm⁻¹, C=C at ~1600 cm⁻¹.
  • X-ray crystallography (if crystals form) confirms the E-configuration of the enone system and piperazine ring geometry .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) due to the piperazine moiety’s affinity for CNS targets. Use radioligand displacement (³H-ketanserin for 5-HT₂A) or functional assays (cAMP modulation). EC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

Generate 3D conformers using molecular docking (AutoDock Vina) against crystal structures of target receptors (e.g., PDB: 7A6E for 5-HT₁A).

Validate with molecular dynamics simulations (GROMACS) to assess binding stability.

Analyze pharmacophore features: The ethoxyphenyl group may engage in hydrophobic interactions, while the enone system participates in hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives.
  • Off-target profiling : Screen against unrelated receptors (e.g., adrenergic α₁) to assess selectivity.
  • Theoretical alignment : Cross-reference results with QSAR models or piperazine derivative databases to identify structural determinants of activity .

Q. How does crystallographic data inform structure-activity relationship (SAR) studies?

  • Methodological Answer : X-ray diffraction reveals:

  • Dihedral angles : The enone system’s planarity (≤10° deviation) enhances conjugation, critical for π-π stacking with aromatic residues in receptors.
  • Packing interactions : Methoxy or ethoxy substituents influence lattice stability, correlating with bioavailability in pharmacokinetic assays .

Q. What experimental designs validate the compound’s metabolic stability?

  • Methodological Answer :

In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS.

CYP enzyme inhibition : Test against CYP3A4/2D6 isoforms (fluorogenic substrates).

Reactive metabolite detection : Use glutathione-trapping assays to identify electrophilic intermediates formed via enone oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.